molecular formula C30H32ClN3O4 B6315519 Fmoc-Val-Ala-PAB-Cl CAS No. 1491136-17-4

Fmoc-Val-Ala-PAB-Cl

Número de catálogo B6315519
Número CAS: 1491136-17-4
Peso molecular: 534.0 g/mol
Clave InChI: GULJPVZASVCXRC-PPHZAIPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Val-Ala-PAB-Cl, also known as Fmoc-Val-Ala-PAB or Fmoc-Val-Ala-PAB-OH, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery . The Val-Ala part of the molecule is specifically cleaved by lysosomal proteolytic enzymes, making it highly stable in human plasma .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of Fmoc-Val-Ala-PAB-Cl is C30H32ClN3O4 . Its molecular weight is 534.05 g/mol .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Val-Ala-PAB-Cl is a white to light yellow powder to crystal . and is soluble in DMSO.

Aplicaciones Científicas De Investigación

Oligonucleotide-Small Molecule Conjugates

“Fmoc-Val-Ala-PAB-Cl” is utilized in the modular and automated synthesis of oligonucleotide-small molecule conjugates. These conjugates are designed for cathepsin B mediated traceless release of payloads, which is a significant advancement in the development of oligonucleotide therapeutics . The stability of the peptide linker during DNA synthesis is improved by protecting it with a photolabile 2-nitrobenzyl group .

Enzyme-Cleavable Linkers for Therapeutic Oligonucleotides

The compound serves as a building block for creating enzyme-cleavable linkers in therapeutic oligonucleotides. Inspired by the success of dipeptide linkers in antibody-drug conjugates (ADCs), these linkers can be efficiently digested by cathepsin B, allowing for the release of small-molecule payloads .

Antibody-Drug Conjugation (ADC)

“Fmoc-Val-Ala-PAB-Cl” acts as a linker for ADCs. Unlike hydroxybenzyl derivatives, the chloride in this compound can react with tertiary amines to form a linked quaternary amine. The Val-Ala dipeptide is specifically cleaved by cathepsin B, which is crucial for the targeted delivery and release of drugs .

Lysosomally Cleavable Linker for Bioconjugation

This compound is also a lysosomally cleavable linker used in the construction of ADCs. It plays a vital role in the bioconjugation process, where it links antibodies to drugs, ensuring the release of the drug upon reaching the target site .

Solid-Phase Peptide Synthesis

“Fmoc-Val-Ala-PAB-Cl” is involved in solid-phase peptide synthesis (SPPS). It is used to introduce a cleavable Ala-Val dipeptide into peptides, which can be later cleaved under specific conditions, such as the presence of cathepsin B .

Drug Development and Molecular Assembly

The compound is integral to drug development and molecular assembly, where it is used to attach therapeutic reagents to oligonucleotides. This attachment combines the functionality of small molecules with the sequence-specific target recognition of nucleic acids, expanding their potential practical uses .

Mecanismo De Acción

Target of Action

Fmoc-Val-Ala-PAB-Cl is primarily used in the creation of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the specific cells that the antibody component of the ADC is designed to target .

Mode of Action

The compound works by forming a link between the antibody and the cytotoxic drug . The Fmoc-Val-Ala-PAB-Cl compound is able to react with tertiary amines to form a linked quarternary amine . This linker is cleaved specifically by the enzyme Cathepsin B .

Biochemical Pathways

Upon internalization of the ADC into the target cell, the linker is cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome of the cells . The cleavage of the linker releases the cytotoxic drug within the cell, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Fmoc-Val-Ala-PAB-Cl is largely determined by the properties of the ADC it is part of . The stability of the linker plays a significant role in the efficacy and tolerability of the ADC . The design of Fmoc-Val-Ala-PAB-Cl ensures that the cytotoxic drug is released only within the target cells, enhancing the therapeutic index .

Result of Action

The result of the action of Fmoc-Val-Ala-PAB-Cl is the targeted delivery of cytotoxic drugs to specific cells . This targeted delivery minimizes damage to healthy cells and maximizes the impact on the target cells .

Action Environment

The action of Fmoc-Val-Ala-PAB-Cl is influenced by the presence of the enzyme Cathepsin B . This enzyme is only present in the lysosome of cells . Therefore, the action, efficacy, and stability of Fmoc-Val-Ala-PAB-Cl are influenced by the intracellular environment .

Safety and Hazards

Fmoc-Val-Ala-PAB-Cl is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Direcciones Futuras

Fmoc-Val-Ala-PAB-Cl is a promising compound in the field of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs). Its ability to be cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma makes it a potent strategy in ADC linker design .

Propiedades

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULJPVZASVCXRC-PPHZAIPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Ala-PAB-Cl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.